1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol
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Overview
Description
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features both an aromatic ring and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-isopropylbenzaldehyde and pyrrole.
Grignard Reaction: The key step involves a Grignard reaction where 3-isopropylbenzaldehyde is reacted with a pyrrole Grignard reagent to form the desired product.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring or pyrrole moiety can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or pyrrole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrole moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)methanol: Similar structure but with a methanol group instead of an ethanol group.
Uniqueness
1-(3-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol is unique due to its specific combination of an isopropyl-substituted aromatic ring and a pyrrole moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H19NO |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(3-propan-2-ylphenyl)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)12-6-4-7-13(10-12)15(3,17)14-8-5-9-16-14/h4-11,16-17H,1-3H3 |
InChI Key |
PHOOAZSUBPETOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C2=CC=CN2)O |
Origin of Product |
United States |
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